Introduction: The Strategic Advantage of a Multifunctional Amino Acid
Introduction: The Strategic Advantage of a Multifunctional Amino Acid
An In-Depth Technical Guide to Boc-D-4-azidophenylalanine: A Versatile Tool for Chemical Biology and Drug Discovery
In the landscape of peptide chemistry and drug development, the ability to probe and manipulate biological systems with precision is paramount. Unnatural amino acids (UAAs) are cornerstone tools in this endeavor, offering functionalities beyond the canonical twenty. Among these, Boc-D-4-azidophenylalanine stands out as a particularly powerful and versatile building block. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on its structure, properties, and core applications.
This molecule is strategically designed with three key features that confer its utility:
-
The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group on the alpha-amino function is essential for its use in stepwise solid-phase peptide synthesis (SPPS), preventing unwanted polymerization and ensuring controlled chain elongation.[1][2]
-
The D-Configuration: The D-enantiomer of the amino acid provides a significant strategic advantage by rendering peptides that incorporate it resistant to degradation by endogenous proteases, which typically recognize L-amino acids. This enhances the metabolic stability and in vivo half-life of peptide-based therapeutics.[3]
-
The 4-Azido Group: The azide moiety on the phenyl ring is a bioorthogonal handle with dual functionality. It serves as a photoactivatable crosslinker to capture protein-protein interactions and can also participate in highly specific "click chemistry" reactions for bioconjugation.[4][5]
This guide will delve into the causality behind its design, provide field-proven protocols for its application, and offer a clear framework for leveraging its unique properties in research and development.
Chemical Structure and Physicochemical Properties
The molecular architecture of Boc-D-4-azidophenylalanine is central to its function. The core is a phenylalanine scaffold, with the alpha-carbon in the D-stereochemical configuration. The alpha-amino group is protected by a Boc group, and the para-position of the phenyl ring is substituted with an azide (-N₃) group.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of Boc-D-4-azidophenylalanine.
| Property | Value | Reference(s) |
| CAS Number | 214630-05-4 | [6] |
| Molecular Formula | C₁₄H₁₈N₄O₄ | [6][7] |
| Molecular Weight | 306.32 g/mol | [6][7] |
| Appearance | Off-white to yellow powder | [6] |
| Purity | ≥ 99% (HPLC) | [6] |
| Storage Conditions | 0-8 °C, dry | [4][6] |
| Synonyms | Boc-D-Phe(4-N3)-OH, Boc-p-azido-D-Phe-OH | [6] |
Core Applications and Mechanisms of Action
The utility of Boc-D-4-azidophenylalanine stems from its two primary reactive modes: photo-crosslinking and bioconjugation.
Photo-Crosslinking to Map Molecular Interactions
A primary application is in identifying and mapping protein-protein or peptide-receptor interactions within their native biological context.[8][9] The underlying mechanism is the photoactivation of the aryl azide.
-
Mechanism: Upon irradiation with UV light (typically ~365 nm), the azide group loses dinitrogen gas (N₂) to form a highly reactive nitrene intermediate.[5][9] This nitrene is short-lived and can readily insert into proximal C-H or N-H bonds, forming a stable, covalent crosslink with an interacting molecule.[5] This "trapping" of transient interactions provides a snapshot of the molecular neighborhood at a specific moment.
-
Expertise & Causality: The choice of an aryl azide over other photoreactive groups is deliberate. It is relatively small, minimizing perturbation of the native peptide structure, and it is inert until activated by UV light, preventing premature reactions. The D-configuration ensures the peptide probe remains intact long enough in biological media to find its target before crosslinking is initiated.
Bioconjugation via Bioorthogonal Click Chemistry
The azide group is a key player in the field of bioorthogonal chemistry, which involves reactions that can occur in complex biological environments without interfering with native processes. Boc-D-4-azidophenylalanine is used to install an azide handle into a synthetic peptide, which can then be selectively modified.
-
Mechanism: The azide group can undergo a [3+2] cycloaddition reaction with an alkyne-containing molecule. This can be achieved through two primary methods:
-
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient reaction that forms a stable triazole linkage.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Uses a strained cyclooctyne (e.g., DBCO, BCN) that reacts with the azide without the need for a cytotoxic copper catalyst, making it ideal for live-cell applications.[10][11][12]
-
-
Trustworthiness & Application: This self-validating system ensures that labeling is highly specific to the site of incorporation. Researchers can synthesize a peptide containing D-4-azidophenylalanine and then conjugate it to a wide array of reporter molecules, such as fluorophores for imaging, PET tracers for in vivo tracking, or drug payloads for targeted delivery.[10][11]
Experimental Protocols: A Practical Guide
The following protocols provide a validated framework for the synthesis of a photo-crosslinking peptide probe and its application in identifying binding partners.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a D-Azidophenylalanine Peptide
This protocol describes the manual incorporation of Boc-D-4-azidophenylalanine into a peptide sequence using standard Boc-SPPS chemistry.
Objective: To synthesize a peptide with Boc-D-4-azidophenylalanine at a defined position.
Materials:
-
Rink Amide MBHA resin
-
Boc-protected amino acids, including Boc-D-4-azidophenylalanine
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
DIPEA (N,N-Diisopropylethylamine)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Piperidine (for Fmoc deprotection if using Fmoc-SPPS as an alternative)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
Methodology:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Boc Deprotection:
-
Wash the resin with DCM (3x).
-
Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes.
-
Drain and repeat the 50% TFA treatment for 20 minutes to ensure complete removal of the Boc group from the resin's linker or the previously coupled amino acid.
-
Wash the resin with DCM (3x) followed by DMF (3x).
-
-
Amino Acid Coupling (for Boc-D-4-azidophenylalanine):
-
In a separate vial, pre-activate Boc-D-4-azidophenylalanine (3 eq.) by dissolving it in DMF with HBTU (3 eq.) and DIPEA (6 eq.). Allow to react for 2-5 minutes. Causality: HBTU is a coupling agent that forms an activated ester with the amino acid's carboxyl group, making it highly susceptible to nucleophilic attack by the free amine on the resin.
-
Add the activated amino acid solution to the resin. Agitate for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates no free primary amines remain).
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection:
-
Once the synthesis is complete, wash the resin thoroughly with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. Causality: The high concentration of TFA cleaves the peptide from the resin and removes all side-chain protecting groups.
-
Filter the resin and collect the TFA solution containing the crude peptide.
-
Precipitate the peptide by adding it to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the wash.
-
-
Purification: Dry the crude peptide pellet and purify using reverse-phase HPLC. Confirm the mass of the final product via mass spectrometry.
Protocol 2: Photo-Crosslinking of a Peptide Probe to its Target Protein
Objective: To covalently link a synthesized peptide containing D-4-azidophenylalanine to its binding partner for identification.
Materials:
-
Purified peptide containing D-4-azidophenylalanine (from Protocol 1)
-
Target protein solution or cell lysate
-
Phosphate-buffered saline (PBS)
-
UV lamp (365 nm), such as a handheld UV lamp or a crosslinker instrument.[8]
-
SDS-PAGE gels and Western Blotting reagents or Mass Spectrometer
Methodology:
-
Binding Reaction:
-
In a microcentrifuge tube, combine the purified peptide probe (final concentration typically 1-10 µM) with the target protein solution or cell lysate in PBS. Trustworthiness: Include a control sample without the peptide and another control sample with the peptide but without UV irradiation to validate that crosslinking is specific and light-dependent.[8]
-
Incubate the mixture for 30-60 minutes on ice or at 4°C to allow for binding equilibrium to be reached.
-
-
UV Crosslinking:
-
Place the open tubes on ice, positioned directly under a 365 nm UV source.
-
Irradiate for 15-60 minutes. The optimal time should be determined empirically. Causality: Performing the irradiation on ice minimizes heat-induced denaturation of proteins and reduces non-specific reactions.
-
-
Analysis of Crosslinked Products:
-
SDS-PAGE & Western Blot: Quench the reaction by adding SDS-PAGE loading buffer. Boil the samples and run on a polyacrylamide gel. Transfer to a membrane and probe with an antibody against the suspected target protein or an antibody against a tag on the peptide. A higher molecular weight band in the UV-treated lane compared to the control indicates a successful crosslink.
-
Mass Spectrometry: For unbiased target identification, the higher molecular weight band can be excised from a Coomassie-stained gel and analyzed by mass spectrometry to identify both the peptide and its covalently bound partner protein.
-
Conclusion
Boc-D-4-azidophenylalanine is a high-impact chemical tool that provides a robust and reliable means to investigate and manipulate biological systems. Its rational design—combining a stable protecting group for synthesis, a protease-resistant stereocenter for stability, and a versatile azide group for crosslinking and conjugation—makes it an indispensable asset. By understanding the mechanisms behind its functionality and employing validated protocols, researchers can effectively synthesize advanced peptide probes to capture protein interactions, develop targeted therapeutics, and create novel imaging agents, thereby accelerating the pace of discovery in chemical biology and drug development.
References
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Farran, A., et al. (2020). Site-Specific Incorporation of Genetically Encoded Photo-Crosslinkers Locates the Heteromeric Interface of a GPCR Complex in Living Cells. PubMed. Retrieved from [Link]
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Kölbel, K., et al. (2014). An in vivo photo-cross-linking approach reveals a homodimerization domain of Aha1 in S. cerevisiae. PubMed. Retrieved from [Link]
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Dzuricky, M., et al. (2017). Crosslinkable Unnatural Amino Acids Enable Facile Synthesis of Thermoresponsive Nano- to Microgels. Isaacs Lab, Yale University. Retrieved from [Link]
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Tippmann, E. M. (2019). NcAAs for photocrosslinking: benzoyl‐phenylalanine (Bpa, 1); p‐azido‐phenylalanine (Azi, 2)... ResearchGate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Boc-4-azido-L-phenylalanine. PubChem. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Boc-D-4-Iodophenylalanine in Modern Peptide Synthesis. Retrieved from [Link]
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Boyd, S. J., et al. (2017). Synthesis and explosion hazards of 4-Azido-L-phenylalanine. National Institutes of Health. Retrieved from [Link]
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Rezen, A. C., et al. (2018). Synthesis and protein incorporation of azido-modified unnatural amino acids. Royal Society of Chemistry. Retrieved from [Link]
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Boyd, S. J., et al. (2017). Supporting Information: 1H, 13C, & 19F NMR, IR, HPLC, X-ray, DSC and ARC. ResearchGate. Retrieved from [Link]
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de la Torre, J. G., et al. (2021). Chemoselective restoration of para-azido-phenylalanine at multiple sites in proteins. National Institutes of Health. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). Leveraging Boc-D-4-Iodophenylalanine for Advanced Drug Development and Imaging. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). p-Azido-L-phenylalanine. PubChem. Retrieved from [Link]
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Subramanian, E., et al. (2015). Site Specific Genetic Incorporation of Azidophenylalanine in Schizosaccharomyces pombe. Nature. Retrieved from [Link]
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Bhattacharya, S., et al. (2011). Synthesis and characterization of Boc protected coupled product of L-Phenylalanine and Ethylenediamine. Scholars Research Library. Retrieved from [Link]
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Rashidian, M., et al. (2017). Site-specific protein conjugates incorporating Para-Azido-L-Phenylalanine for cellular and in vivo imaging. PubMed. Retrieved from [Link]
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Rashidian, M., et al. (2017). Site-Specific Protein Conjugates Incorporating Para-Azido-L-Phenylalanine for Cellular and In Vivo Imaging. National Institutes of Health. Retrieved from [Link]
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baseclick GmbH. (n.d.). 4-Azido-L-phenylalanine. baseclick GmbH. Retrieved from [Link]
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